4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)24(21,22)19-10-12-23-13-11-19/h1-9H,10-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOBQSSDZWICIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with N-phenyl-benzamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential as an antitumor agent and in other therapeutic areas.
Industry: Utilized in the production of dyes, catalysts, and polymers
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Variations
The benzamide scaffold is common among analogues, but substituents on the aromatic ring and sulfonamide group significantly influence properties. Key examples include:
Physicochemical Properties
- Lipophilicity: The morpholine-4-sulfonyl group generally improves water solubility compared to non-polar substituents (e.g., bromo or methyl groups). For instance, the acetamide derivative (C₁₂H₁₆N₂O₄S) is more polar than the bromo-methoxy analogue (C₂₁H₂₂BrN₃O₅S) .
- Thermal Stability : Morpholine-containing derivatives often exhibit melting points above 150°C, as seen in 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride (mp 150–152°C) .
Biological Activity
4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound primarily acts by interacting with specific molecular targets such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. For instance, the presence of the morpholine sulfonyl group enhances its binding affinity to target proteins, which is crucial for its pharmacological effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the benzamide structure can significantly influence its potency and selectivity towards different biological targets. The introduction of various substituents on the phenyl ring has been shown to enhance its inhibitory effects against specific enzymes involved in cancer progression and inflammation .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For example, it has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's IC50 values in these assays indicate its effectiveness in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.0 |
| NCI-H460 | 3.5 |
| Hep-2 | 7.2 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms. These enzymes play critical roles in various physiological processes, including inflammation and thrombosis.
The compound demonstrated selective inhibition of h-NTPDase2 with an IC50 value of 0.29 ± 0.07 µM, indicating its potential as a therapeutic agent for conditions associated with dysregulated nucleotide metabolism . The following table summarizes the inhibitory activities against different h-NTPDase isoforms:
| Isoform | IC50 (µM) |
|---|---|
| h-NTPDase1 | 17.49 |
| h-NTPDase2 | 0.29 |
| h-NTPDase3 | 3.21 |
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound in an animal model of breast cancer. The compound was administered at varying doses, and tumor growth was monitored over several weeks. Results indicated a dose-dependent reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent.
Inhibition of h-NTPDases
In another study focusing on enzyme inhibition, researchers assessed the impact of this compound on h-NTPDases involved in inflammatory responses. The findings revealed that treatment with this compound significantly reduced inflammatory markers in vitro, suggesting a beneficial role in managing inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide?
Synthesis typically involves sulfonylation of morpholine followed by coupling with N-phenylbenzamide. Key steps include:
- Sulfonylation : Reacting morpholine with a sulfonyl chloride derivative under anhydrous conditions to form the morpholine-sulfonyl intermediate.
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonyl-morpholine moiety to N-phenylbenzamide.
Critical parameters include temperature control (0–5°C during sulfonylation) and inert atmosphere (argon/nitrogen) to prevent hydrolysis of intermediates .
For advanced optimization, computational reaction path searches (e.g., quantum chemical calculations) can predict transition states and optimize yields .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm the morpholine-sulfonyl group (e.g., δ 3.6–3.8 ppm for morpholine protons) and aromatic substituents.
- HPLC-MS : To assess purity and molecular ion peaks ([M+H]+ expected around m/z 361).
- X-ray Crystallography : For definitive structural confirmation, as demonstrated for analogous benzamide derivatives .
- Spectrofluorometry : Useful for studying electronic properties if the compound exhibits fluorescence, as seen in related sulfonamide structures .
Q. How do substituents on the benzamide ring influence its physicochemical properties?
- Morpholine-sulfonyl group : Enhances solubility in polar aprotic solvents (e.g., DMSO) due to sulfonyl’s electron-withdrawing nature.
- Phenyl group : Increases hydrophobicity, affecting logP values. Computational tools like QSPR (Quantitative Structure-Property Relationship) models can predict solubility and partition coefficients .
- Substituent effects on crystallinity can be evaluated via thermal analysis (DSC/TGA) and compared to structurally similar compounds (e.g., N-(4-benzoylphenyl)benzamide) .
Q. How should researchers address contradictions in reported reactivity data?
- Replicate conditions : Ensure reaction parameters (solvent, temperature, catalyst) match literature protocols. For example, solvent polarity significantly impacts nucleophilic substitution rates in sulfonamide synthesis .
- Cross-validate with computational models : Use density functional theory (DFT) to compare predicted vs. observed reaction pathways .
Advanced Research Questions
Q. What computational methods are suitable for modeling this compound’s reactivity?
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to study electron density distribution, particularly at the sulfonyl group.
- Molecular Dynamics (MD) Simulations : To explore solvation effects and conformational stability in biological matrices.
- Machine Learning : Train neural networks on existing sulfonamide reaction datasets to predict optimal synthetic conditions .
Q. How can researchers design experiments to probe enzymatic interactions?
- Fluorescence quenching assays : If the compound fluoresces, monitor binding to target enzymes (e.g., carbonic anhydrase) via changes in emission intensity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes.
- Molecular Docking : Use AutoDock Vina to simulate binding poses, guided by X-ray crystallography data of related benzamides .
Q. What strategies mitigate degradation of the morpholine-sulfonyl group during storage?
- Storage conditions : Maintain under inert atmosphere (argon) at –20°C to prevent hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) to formulations if oxidative degradation is observed.
- Stability assays : Monitor via accelerated stability testing (40°C/75% RH) and HPLC-MS to identify degradation products.
Q. How can crystallography resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the benzamide-morpholine linkage. For example, N-(4-Chlorophenyl)-4-methoxy-benzamide’s structure was confirmed via this method .
- Synchrotron radiation : Enhances resolution for low-symmetry crystals.
- Complement with QSPR : Predict solubility challenges for crystallization solvents (e.g., DMF vs. ethanol) .
Q. What experimental designs address low yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, reaction time).
- Inline Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time.
- Purification : Employ preparative HPLC with C18 columns to isolate high-purity product .
Q. How to reconcile discrepancies in spectroscopic data across studies?
- Solvent effects : NMR chemical shifts vary with solvent (e.g., CDCl3 vs. DMSO-d6). Standardize solvent systems for comparisons.
- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening signals.
- Cross-reference with computational predictions : Compare experimental H NMR shifts with DFT-calculated values .
Q. What interdisciplinary applications exist for this compound?
- Medicinal Chemistry : As a carbonic anhydrase inhibitor scaffold, leveraging sulfonamide’s known bioactivity .
- Material Science : Study self-assembly properties in liquid crystals or polymers, guided by morpholine’s hydrogen-bonding capacity .
- Catalysis : Explore sulfonyl groups as directing groups in transition-metal-catalyzed C–H activation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
